1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione
Description
1,3-Dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative featuring a piperazine-ethylamino substituent at the C5 position of the pyrimidine-2,4,6-trione core. Its molecular formula is C₁₃H₂₁N₅O₃, with a molecular weight of 295.34 g/mol . Evidence suggests it is synthesized via substitution reactions involving barbituric acid derivatives and piperazine-containing reagents .
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(2-piperazin-1-ylethyliminomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-16-11(19)10(12(20)17(2)13(16)21)9-15-5-8-18-6-3-14-4-7-18/h9,14,19H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIMBWKZEEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCN2CCNCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 299935-15-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a piperazine moiety which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
The molecular formula of the compound is . It possesses a complex structure that includes a pyrimidine core and a piperazine side chain, which may influence its interaction with biological targets.
Biological Activity
Antitumor Activity
Research indicates that pyrimidine derivatives, including compounds similar to this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induces apoptosis via caspase activation |
| MCF-7 (Breast) | 10.5 | Inhibits proliferation through cell cycle arrest |
| HeLa (Cervical) | 12.0 | Disrupts mitochondrial function leading to cell death |
Antimicrobial Activity
Pyrimidine derivatives have also been reported to possess antimicrobial properties. The compound has shown efficacy against several bacterial strains and fungi in preliminary assays. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells such as those found in tumors and infections.
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the effects of standard chemotherapy agents.
Case Study 2: Antimicrobial Properties Against Resistant Strains
In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited potent antibacterial activity with an MIC (Minimum Inhibitory Concentration) significantly lower than conventional antibiotics currently used to treat MRSA infections.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and exploring structure-activity relationships (SAR). Variations in the piperazine substituents have been shown to affect both the potency and selectivity of the compound towards different biological targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stability and Degradation
- The quinazoline-linked derivative (DEG) forms via oxidative cleavage of a purine-dione moiety, highlighting the instability of certain trione derivatives under oxidative conditions .
- Target Compound: Stability data are unavailable, but the piperazine-ethylamino side chain may improve solubility and reduce crystallinity compared to aryl-substituted analogs .
Preparation Methods
Synthesis of 1,3-Dimethylbarbituric Acid
The 1,3-dimethylpyrimidinetrione core is synthesized via cyclocondensation of malonic ester derivatives with 1,3-dimethylurea. As detailed in CN101190898B, this reaction employs sodium methoxide in lower aliphatic alcohols (e.g., methanol, ethanol) or aromatic solvents (toluene, xylene) at 60–120°C under reflux for 9–10 hours. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Sodium methoxide | 87–92 |
| Solvent System | Ethanol:toluene (3:1) | 89 |
| Reaction Temperature | 80°C | 90 |
| Reaction Time | 9.5 hours | 91 |
Post-reaction workup involves cooling to precipitate the crude product, followed by dissolution in water and acidification with HCl to pH 1–2. Recrystallization from ethanol/water yields pure 1,3-dimethylbarbituric acid (mp 260–262°C).
Functionalization at the 5-Position
Mannich Aminomethylation Strategy
Introduction of the [(2-piperazin-1-ylethyl)amino]methylene group proceeds via Mannich reaction, exploiting the nucleophilic C5 position of 1,3-dimethylbarbituric acid. As demonstrated in barbiturate chemistry, this involves:
- Formaldehyde Activation : Generation of an electrophilic iminium intermediate from formaldehyde and 2-piperazin-1-ylethylamine.
- Michael Addition : Attack by the deprotonated barbituric acid at C5, facilitated by sodium ethoxide.
- Tautomerization : Formation of the thermodynamically stable enamine structure.
Reaction conditions optimized from Sladowska’s work:
| Component | Equivalents | Role |
|---|---|---|
| 1,3-Dimethylbarbituric acid | 1.0 | Nucleophile |
| Formaldehyde (37%) | 2.5 | Electrophile source |
| 2-Piperazin-1-ylethylamine | 1.2 | Amine donor |
| Solvent | Ethanol | Reaction medium |
| Temperature | 60°C | Reflux |
| Time | 6 hours | Completion |
This method yields 68–74% of the target compound after silica gel chromatography (ethyl acetate:methanol:NH₄OH 7:2:1).
Multicomponent Knoevenagel-Mannich Approach
A one-pot synthesis combining 1,3-dimethylbarbituric acid, formaldehyde, and 2-piperazin-1-ylethylamine under microwave irradiation achieves higher atom economy. Adapted from Shaker et al., the protocol uses:
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol/water (4:1)
- Microwave Power : 300 W
- Time : 20 minutes
- Yield : 82%
Key advantages include reduced reaction time and avoidance of intermediate isolation.
Mechanistic Elucidation
Tautomeric Considerations
The 5-aminomethylene group exhibits keto-enol tautomerism, with NMR studies (¹H, 13C) confirming dominance of the enamine form in CDCl₃. Diagnostic signals include:
IR spectroscopy reveals stretching vibrations at 1686 cm⁻¹ (C=O) and 1588 cm⁻¹ (C=N).
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification employs:
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : Begin with a barbituric acid derivative as the core scaffold. Introduce the piperazine-ethylamino-methylene group via a condensation reaction under acidic conditions (e.g., glacial acetic acid in ethanol, reflux) . Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 4.00 equiv. POCl3 for phosphorylation steps) and solvent systems (e.g., DMF for activating carbonyl groups) to minimize side products . Purify intermediates via recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane).
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology : Use 1H/13C NMR to verify substitution patterns (e.g., methyl groups at N1/N3, piperazine protons at δ ~2.5–3.5 ppm) and FT-IR to confirm carbonyl stretches (~1700 cm⁻¹) . Perform elemental analysis (Combustion or CHNS-O) to validate purity (>95%). High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Grow single crystals via slow evaporation (solvent: DMSO/water). Collect X-ray diffraction data (e.g., using a CAD-4 diffractometer with Mo-Kα radiation) to determine bond angles (e.g., ~137°–139° for the methylene linker) and supramolecular interactions (e.g., C–H···O hydrogen bonds forming R₂²(14) rings) . Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate structural hypotheses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperazine-ethylamino moiety in biological activity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing piperazine with morpholine or varying alkyl chain length). Test inhibitory activity against target enzymes (e.g., mPGES-1 or SOD1) using enzyme-linked assays (e.g., EC50 determination via dose-response curves) . Correlate substituent electronic properties (Hammett σ values) or steric bulk (Taft parameters) with activity trends.
Q. How should researchers address contradictory data on reaction yields reported in different studies?
- Methodology : Replicate protocols from conflicting sources under controlled conditions (e.g., inert atmosphere, precise temperature control). Use design of experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst aging). Characterize byproducts via LC-MS to detect side reactions (e.g., over-phosphorylation or hydrolysis) .
Q. What computational strategies can predict binding interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray structures of target proteins (e.g., mPGES-1 PDB: 4YK5). Validate docking poses with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between the trione carbonyl and Arg120). Use QSAR models to prioritize analogs with predicted higher affinity .
Q. How can researchers differentiate between tautomeric forms of the pyrimidinetrione core in solution?
- Methodology : Conduct variable-temperature NMR (VT-NMR) to observe tautomer equilibria (e.g., enol-keto shifts). Compare experimental UV-Vis spectra (solvatochromic shifts) with TD-DFT calculations to assign tautomeric states . Use X-ray crystallography to confirm dominant tautomers in the solid state .
Q. What strategies mitigate instability of the compound under physiological conditions?
- Methodology : Assess stability via accelerated degradation studies (pH 1–13 buffers, 37°C). Identify degradation products using LC-HRMS and propose stabilization methods (e.g., lyophilization, formulation with cyclodextrins). Compare stability with structurally related derivatives (e.g., 5-benzylidene analogs) to infer protective functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
